ITF3756
CAS No.: 2247608-27-9
Cat. No.: VC0531025
Molecular Formula: C13H11N5O2S
Molecular Weight: 301.32
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2247608-27-9 |
---|---|
Molecular Formula | C13H11N5O2S |
Molecular Weight | 301.32 |
IUPAC Name | N-hydroxy-4-((5-(thiophen-2-yl)-1H-tetrazol-1-yl)methyl)benzamide |
Standard InChI | InChI=1S/C13H11N5O2S/c19-13(15-20)10-5-3-9(4-6-10)8-18-12(14-16-17-18)11-2-1-7-21-11/h1-7,20H,8H2,(H,15,19) |
Standard InChI Key | UFUGFWWXDWPEQE-UHFFFAOYSA-N |
SMILES | ONC(C(C=C1)=CC=C1CN2C(C3=CC=CS3)=NN=N2)=O |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
ITF3756 is a selective HDAC6 inhibitor bearing a pentaheterocyclic scaffold . It has the molecular formula C13H11N5O2S with a molecular weight of 301.33 g/mol and CAS number 2247608-27-9 . The compound's physical and chemical properties are summarized in the following table:
Property | Value |
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Formula | C13H11N5O2S |
Molecular Weight | 301.33 g/mol |
CAS Number | 2247608-27-9 |
The solubility profile of ITF3756 is important for both laboratory research and pharmaceutical formulation considerations:
Solvent | Solubility at 25°C |
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DMSO | 60 mg/mL (199.11 mM) |
Ethanol | 3 mg/mL (9.95 mM) |
Water | Insoluble |
For laboratory and research applications, ITF3756 is typically stored at -20°C and shipped with cool packs to maintain stability .
Mechanism of Action
ITF3756 functions as a potent and selective inhibitor of histone deacetylase 6, an enzyme involved in multiple cellular processes . HDAC6 is a unique member of the HDAC family with primarily cytoplasmic localization and the ability to deacetylate various non-histone proteins, including α-tubulin and heat shock proteins.
Recent research has revealed that HDAC6 inhibition by ITF3756 leads to significant changes in chromatin accessibility, particularly increased acetylation of histone H3 lysines 9, 14, and 27, as demonstrated through ATAC-seq and H3K27Ac ChIP-seq analysis . This suggests that despite HDAC6's primarily cytoplasmic localization, its inhibition can have profound effects on nuclear events and gene expression patterns.
A notable mechanism identified involves the interaction between HDAC6 and P300, a histone acetyltransferase. HDAC6 inhibition by ITF3756 alters P300 ubiquitination, which stabilizes P300 and leads to downregulation of genes critical for cancer cell survival . This finding suggests that some of the anticancer effects of ITF3756 may be mediated through this HDAC6-P300 interaction rather than through direct HDAC6 inhibition alone.
Effects on Immune Cells
Impact on T Cell Differentiation and Function
ITF3756 has demonstrated significant effects on T cell differentiation and function in preclinical studies. The compound drives human CD8 T cells toward a central memory phenotype with reduced expression of exhaustion markers . This is particularly important in cancer immunotherapy, as central memory T cells show superior persistence and antitumor immunity compared to terminally differentiated effector T cells.
In vitro studies have shown that when human CD8+ cells were treated with ITF3756, they exhibited:
These changes in T cell phenotype translated to enhanced anti-tumor activity. In an in vitro model using MHC I negative K562 leukemic cells as targets, ITF3756-treated CD8 T cells demonstrated improved killing efficiency both in short-term (4 hours) and long-term (14 days) co-culture experiments . This suggests that ITF3756 treatment enhances the cytotoxic capacity of CD8 T cells against tumor cells independently of MHC I restricted tumor recognition, potentially offering a broader spectrum of anti-tumor activity .
Effects on Monocytes and Macrophages
ITF3756 also exerts significant effects on cells of the monocyte/macrophage lineage. Gene Ontology analysis of monocytes treated with ITF3756 revealed widespread effects on both the transcriptome and proteome . Specifically, treatment led to:
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Down-modulation of genes and proteins involved in inflammatory pathways and transcription regulation
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Up-regulation of neutrophil-mediated immunity, metabolic pathways, and protein phosphorylation
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Down-modulation of M2 macrophage markers and genes related to tumor-associated macrophages, including CD84, RANK, CXCL2, CXCL3, STAB-1, CD163, PD-L1, CD206, and ADA
This modulation of monocyte and macrophage function might contribute to an anti-tumor immune environment, as M2 macrophages and tumor-associated macrophages often promote tumor growth and immunosuppression.
Epigenetic Effects and Gene Expression
Beyond its direct effects on specific immune cell populations, ITF3756 induces broader epigenetic changes that affect gene expression patterns. Transcriptomic, proteomic, and gene ontology analyses have revealed alterations in genes involved in:
These changes in gene expression likely contribute to the compound's potential anticancer activity. The finding that HDAC6 inhibition alters P300 ubiquitination and stabilization suggests a novel mechanism by which ITF3756 might exert its effects . As noted by researchers, this discovery "opens new avenues for developing targeted cancer therapies, improving our understanding of epigenetic mechanisms in cancer cells" .
Clinical Development
Current Clinical Trials
ITF3756 has progressed to clinical development and is currently being evaluated in early-phase clinical trials . A Phase I/IB, open-label, multicenter study (Protocol number: ITF/3756/01, EudraCT code: 2022-501089-22-00) is currently recruiting patients to evaluate:
This trial is investigating ITF3756 both as a monotherapy and in combination with a drug targeting cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) in patients with advanced solid tumors . The combination approach is particularly interesting given ITF3756's demonstrated effects on T cell differentiation and function, suggesting potential synergy with established immunotherapy approaches.
The trial is sponsored by Italfarmaco SpA, the original developer of the compound . As of April 2025, the trial remains in the recruitment phase .
Future Directions and Research Prospects
The development of ITF3756 represents an important advance in selective HDAC6 inhibition, with potential applications across multiple disease areas. Several aspects warrant further investigation:
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Mechanism of Action: While the effects of ITF3756 on various cell populations and molecular pathways have been described, the precise mechanisms underlying these effects require further elucidation. The recently identified interaction between HDAC6 and P300 represents an intriguing area for further research .
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Biomarkers: Identifying biomarkers that predict response to ITF3756 treatment would be valuable for patient selection in future clinical trials. The gene expression changes observed in monocytes treated with ITF3756 might provide a starting point for biomarker development .
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Combination Strategies: The ongoing clinical trial investigating ITF3756 in combination with CTLA-4 inhibition represents one potential combination strategy . Given the compound's effects on multiple immune cell populations and pathways, other combinations with existing or emerging therapies may also prove synergistic.
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